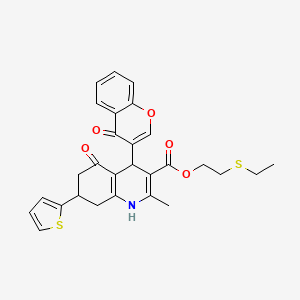
2-Amino-1-(2-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-1-(2-クロロフェニル)-4-(2,5-ジメチルチオフェン-3-イル)-7,7-ジメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルは、さまざまな官能基を組み合わせた独自の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-アミノ-1-(2-クロロフェニル)-4-(2,5-ジメチルチオフェン-3-イル)-7,7-ジメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、酢酸アンモニウムと適切な触媒の存在下、2-クロロベンズアルデヒドを2,5-ジメチルチオフェン-3-カルバルデヒドと縮合させることを含みます。これは、環化およびニトリル形成ステップが続きます。
工業的生産方法
この化合物の工業的生産には、収率と純度を最大化する最適化された反応条件が使用される場合があります。これには、高圧反応器、連続フローシステム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にチオフェン環で酸化反応を起こし、スルホキシドまたはスルホンを生成する可能性があります。
還元: 還元反応はカルボニル基を標的にして、アルコールに変換することができます。
置換: この化合物中の芳香族環は、求電子置換反応と求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: ハロゲン化剤、ニトロ化剤、およびその他の求電子剤を制御された条件下で使用することができます。
生成される主な生成物
酸化: スルホキシドとスルホン。
還元: アルコール誘導体。
置換: 使用される試薬に応じて、さまざまな置換芳香族化合物。
科学的研究の応用
化学
化学では、この化合物はそのユニークな構造的特性と反応性について研究されています。これは、反応機構を研究し、新しい合成方法を開発するためのモデル化合物として役立ちます。
生物学
生物学的研究では、この化合物は、薬剤フォアとして可能性があるかどうかを調査しています。その構造は、生物学的標的との相互作用の可能性を示唆しており、創薬の候補となっています。
医学
この化合物の潜在的な医学的用途には、新しい治療薬の開発におけるリード化合物としての使用が含まれます。そのユニークな構造により、抗炎症、抗菌、抗がん特性を含む、さまざまな生物学的活性を探索できます。
産業
産業セクターでは、この化合物は、その安定性と反応性により、ポリマーやコーティングなどの高度な材料の開発に使用できます。
作用機序
2-アミノ-1-(2-クロロフェニル)-4-(2,5-ジメチルチオフェン-3-イル)-7,7-ジメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、およびその他のタンパク質が含まれる場合があります。この化合物の構造により、活性部位に適合し、生物学的経路を調節することができ、その観察された効果につながります。
類似の化合物との比較
類似の化合物
- 2-アミノ-1-(2-クロロフェニル)-4-フェニル-7,7-ジメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリル
- 2-アミノ-1-(2-クロロフェニル)-4-(2-メチルチオフェン-3-イル)-7,7-ジメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリル
ユニークさ
2-アミノ-1-(2-クロロフェニル)-4-(2,5-ジメチルチオフェン-3-イル)-7,7-ジメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルのユニークさは、官能基と構造的特徴の組み合わせにあります。チオフェン環の存在と特定の置換パターンは、その独特の化学的および生物学的特性に貢献し、類似の化合物とは一線を画しています。
類似化合物との比較
Similar Compounds
- 2-Amino-1-(2-chlorophenyl)-4-phenyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-1-(2-chlorophenyl)-4-(2-methylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
The uniqueness of 2-Amino-1-(2-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its combination of functional groups and structural features. The presence of the thiophene ring and the specific substitution pattern contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
特性
CAS番号 |
441783-45-5 |
|---|---|
分子式 |
C24H24ClN3OS |
分子量 |
438.0 g/mol |
IUPAC名 |
2-amino-1-(2-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24ClN3OS/c1-13-9-15(14(2)30-13)21-16(12-26)23(27)28(18-8-6-5-7-17(18)25)19-10-24(3,4)11-20(29)22(19)21/h5-9,21H,10-11,27H2,1-4H3 |
InChIキー |
VKBQUGVKAWLKLP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=CC=C4Cl)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B11635595.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635599.png)

![(2Z)-6-benzyl-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11635602.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-methylbenzamide](/img/structure/B11635613.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635617.png)
![4-({2-(4-bromophenyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11635622.png)

![Pentyl 2-{[4-(4-methoxyphenyl)-5-oxo-4,5,7,8,9,10-hexahydro-6H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate](/img/structure/B11635644.png)

![(6Z)-6-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635652.png)
![4-Chloro-n-{3-[(4-chlorophenyl)amino]-6-methylquinoxalin-2-yl}benzenesulfonamide](/img/structure/B11635657.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635669.png)
![N-(3-{[(4-ethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11635677.png)
